2-(3,4-Difluorophenyl)propan-1-ol
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Overview
Description
2-(3,4-Difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10F2O It is characterized by the presence of a difluorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)propan-1-ol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach is the catalytic hydrogenation of 3,4-difluorobenzaldehyde using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method allows for the production of the compound on a larger scale with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: 2-(3,4-Difluorophenyl)propan-1-one.
Reduction: 2-(3,4-Difluorophenyl)propan-1-amine.
Substitution: 2-(3,4-Difluorophenyl)propan-1-chloride.
Scientific Research Applications
2-(3,4-Difluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, in its role as an antifungal agent, the compound inhibits the activity of enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes . This disruption in ergosterol production leads to increased membrane permeability and ultimately cell death .
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)propan-1-ol can be compared with other similar compounds, such as:
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, a widely used antifungal drug.
Oteseconazole: 2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol, a novel antifungal agent.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity compared to other phenyl-substituted compounds .
Similar Compounds
Properties
Molecular Formula |
C9H10F2O |
---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3 |
InChI Key |
XONVLBOIFRPREG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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